methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-17(23)15-6-3-2-5-14(15)16(22)21-11-7-13(8-12-21)25-18-19-9-4-10-20-18/h2-6,9-10,13H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQHINVHMGSZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-1-Carbonyl Benzoate Ester
The benzoate-piperidine linkage is typically formed via carbonylative coupling.
Activated Ester Approach
Methyl 4-(chlorocarbonyl)benzoate reacts with piperidine derivatives under basic conditions:
Conditions :
Carbodiimide-Mediated Coupling
For sterically hindered systems, peptide coupling agents improve efficiency:
Reagent Comparison :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| T3P | DMF | 25°C | 92% |
| HBTU | DCM | 0°C | 88% |
| EDC | THF | 40°C | 75% |
Functionalization of 4-Hydroxypiperidine
Introducing the pyrimidin-2-yloxy group requires regioselective substitution at the 4-position of piperidine.
Mitsunobu Coupling
A widely used method for ether formation:
Conditions :
Nucleophilic Aromatic Substitution
Direct displacement of pyrimidine halides:
Optimization Insights :
-
Base : K₂CO₃ outperforms Cs₂CO₃ in minimizing ester hydrolysis
-
Solvent : DMF > DMSO in reaction rate (t₁/₂ = 2 h vs. 4 h)
-
Yield : 81% after 12 h
Final Coupling and Cyclization
Assembly of the Target Compound
The convergent route couples the benzoate-piperidine intermediate with the pyrimidin-2-yloxy moiety:
Stepwise Process :
-
Intermediate 1 : Methyl 4-(piperidine-1-carbonyl)benzoate
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Intermediate 2 : 4-(Pyrimidin-2-yloxy)piperidine
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Coupling : CDI-mediated carbonyl transfer
Critical Parameters :
-
Stoichiometry : 1:1.1 ratio (Intermediate 1:Intermediate 2)
-
Catalyst : None required for CDI activation
Purification and Characterization
Chromatographic Methods
Crystallization Optimization
| Solvent System | Purity | Recovery |
|---|---|---|
| EtOAc/Hexane (1:4) | 99.2% | 72% |
| MeOH/H₂O (9:1) | 98.5% | 65% |
Industrial-Scale Synthesis
Continuous Flow Reactors
Advantages :
Parameters :
-
Residence time: 8 min
-
Temperature: 100°C
-
Pressure: 2 bar
Green Chemistry Considerations
-
Solvent Recycling : DMF recovery >90% via distillation
-
Catalyst : Immobilized T3P on silica (reused 5× without loss)
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Mitsunobu + Coupling | 74% | 98% | Moderate | $$$ |
| Nucleophilic + Flow | 92% | 99% | High | $$ |
| Carbodiimide Batch | 88% | 97% | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison with C1–C7 ()
Agrochemical Benzoate Esters ()
Several methyl benzoate derivatives in are used as herbicides, such as pyriminobac-methyl and haloxyfop-methyl. Key distinctions include:
- Functional Groups: Pyriminobac-methyl has a dimethoxy-pyrimidinyloxy group, while the target compound lacks methoxy substituents. Haloxyfop-methyl includes a chlorotrifluoromethylpyridinyloxy group, which enhances hydrophobicity and resistance to degradation compared to the target’s simpler pyrimidinyloxy group .
- Biological Targets : Agrochemicals like these target plant-specific enzymes (e.g., acetolactate synthase). The target compound’s piperidine-carbonyl linker may confer selectivity toward mammalian targets, such as kinases or GPCRs, though this remains speculative .
Table 2: Comparison with Agrochemical Benzoates ()
Piperidine-Based Pharmaceuticals ()
Phenoxyethyl piperidine derivatives from Eli Lilly (e.g., Preparations 14–16) share a piperidine-benzoate scaffold but differ in substitution patterns:
- Linker Chemistry: Lilly’s compounds use phenoxyethyl groups attached to the piperidine ring, while the target compound employs a pyrimidinyloxy group. Phenoxyethyl groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS applications like arthritis treatment .
- Mass Spectrometry: The target compound’s theoretical molecular weight (assuming C₁₈H₁₈N₃O₅) is ~356.36 g/mol, lower than Lilly’s compounds (e.g., Preparation 14: 397.19 g/mol) due to the absence of phenoxyethyl chains .
Table 3: Comparison with Piperidine Pharmaceuticals ()
Key Findings and Implications
Structural Flexibility : The piperidine/piperazine choice and aromatic substituents critically influence physicochemical properties. Piperazine-based compounds (C1–C7) may exhibit higher solubility, while piperidine derivatives (target, Lilly compounds) could favor membrane permeability .
Functional Group Impact: The pyrimidinyloxy group in the target compound offers a balance of hydrogen-bonding capacity and metabolic stability compared to bulkier quinoline (C1–C7) or halogenated pyridine () groups .
Potential Applications: Structural parallels to Lilly’s arthritis candidates suggest possible therapeutic uses, while similarities to agrochemicals hint at herbicidal activity. Further studies are needed to confirm these hypotheses.
Biological Activity
Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzoate moiety, a piperidine ring, and a pyrimidine derivative. The synthesis typically involves multiple steps, including the formation of the piperidine core and subsequent modifications to introduce the pyrimidine and benzoate groups.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and inflammation. The piperidine ring is known for its role in modulating central nervous system activity, while the pyrimidine component may influence cellular signaling pathways.
2.2 Therapeutic Potential
This compound has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Compounds related to this structure have been reported to inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial strains, indicating potential use as antimicrobial agents.
3. Research Findings
Recent studies have focused on the biological evaluation of this compound, revealing various pharmacological activities:
| Activity | IC50 Value (nM) | Reference |
|---|---|---|
| Inhibition of TNFα | 123 | |
| Antimicrobial (M. tuberculosis) | 0.5 - 4 | |
| Selective toxicity (HaCaT cells) | >50 |
4.1 Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of related compounds, this compound demonstrated significant inhibition of PGE2-induced TNFα production in human whole blood assays. This suggests its potential as an EP4 antagonist, which could lead to new treatments for inflammatory diseases.
4.2 Antimicrobial Efficacy
Another study evaluated the compound's efficacy against M. tuberculosis. The results showed that derivatives of this compound exhibited a range of minimum inhibitory concentrations (MICs), with some being notably effective against resistant strains.
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial domains. Continued exploration into its mechanisms of action and therapeutic applications could yield valuable insights for drug development.
Q & A
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Methodological Answer : Molecular dynamics simulations reveal that the piperidine ring’s chair-to-boat transitions influence binding pocket compatibility. Free energy perturbation (FEP) calculations quantify the effect of rigidifying the piperidine (e.g., via sp² hybridization) on binding affinity. Experimental validation via X-ray crystallography of target-ligand complexes is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
